molecular formula C16H20ClNO4 B6083394 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride

1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride

Cat. No. B6083394
M. Wt: 325.79 g/mol
InChI Key: ZLMYDVZSBOGMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride, also known as Ro 15-4513, is a chemical compound that is widely used in scientific research. It belongs to a class of compounds known as benzodiazepine receptor antagonists and has been extensively studied for its effects on the central nervous system.

Mechanism of Action

1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 acts as a competitive antagonist at the benzodiazepine receptor, which is a type of GABA-A receptor. By blocking the action of benzodiazepines, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 can modulate the activity of GABA, which is the primary inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and genetics. In general, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been shown to produce a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 for lab experiments is its high potency and selectivity for the benzodiazepine receptor. This allows researchers to investigate the role of this receptor in a variety of physiological and behavioral processes. However, one limitation of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.

Future Directions

There are many potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and related compounds. Some possible areas of investigation include:
- Developing more selective benzodiazepine receptor antagonists for use in research and clinical settings.
- Investigating the role of benzodiazepine receptors in the development and maintenance of drug addiction.
- Exploring the potential therapeutic applications of benzodiazepine receptor antagonists for the treatment of anxiety disorders, insomnia, and other psychiatric conditions.
- Investigating the cellular and molecular mechanisms underlying the effects of benzodiazepine receptor antagonists on the central nervous system.
In conclusion, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is a valuable tool for scientific research on the central nervous system. Its high potency and selectivity for the benzodiazepine receptor make it a useful compound for investigating the role of this receptor in a variety of physiological and behavioral processes. However, further research is needed to fully understand the biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 involves the reaction of 1-methyl-2-(4-morpholinyl)ethylamine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been used in a variety of scientific research applications, including the study of benzodiazepine receptors and their role in the central nervous system. It has also been used to investigate the effects of alcohol on the brain and to develop novel treatments for alcohol addiction.

properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 1-benzofuran-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4.ClH/c1-12(11-17-6-8-19-9-7-17)20-16(18)15-10-13-4-2-3-5-14(13)21-15;/h2-5,10,12H,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMYDVZSBOGMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.